Paprazine

α-glucosidase inhibition antihyperglycemic type 2 diabetes research

Paprazine is the preferred hydroxycinnamic acid amide for α-glucosidase inhibition assays, with an IC50 of 0.91 μM – >12-fold more potent than N-trans-feruloyltyramine and >197-fold more potent than acarbose. Its ABTS radical scavenging IC50 of 12.45 μM makes it a superior antioxidant benchmark among Allium-derived compounds. For trypanosomiasis or Alzheimer's research, its dual anti-trypanosomal (IC50 13.3 μM) and moderate AChE inhibition (IC50 122 μM) profiles offer polypharmacology advantages. Choose paprazine when assay sensitivity and structural specificity are critical.

Molecular Formula C17H17NO3
Molecular Weight 283.32 g/mol
CAS No. 36417-86-4
Cat. No. B031626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaprazine
CAS36417-86-4
Synonymspaprazine
trans-N-p-coumaroyl tyramine
Molecular FormulaC17H17NO3
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCNC(=O)C=CC2=CC=C(C=C2)O)O
InChIInChI=1S/C17H17NO3/c19-15-6-1-13(2-7-15)5-10-17(21)18-12-11-14-3-8-16(20)9-4-14/h1-10,19-20H,11-12H2,(H,18,21)/b10-5+
InChIKeyRXGUTQNKCXHALN-BJMVGYQFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Paprazine (CAS 36417-86-4): Evidence-Based Differentiation for Research Procurement Decisions


Paprazine, also known as N-trans-p-coumaroyltyramine, is a naturally occurring hydroxycinnamic acid amide (C17H17NO3) found in plants such as Allium chinense and Vicia faba [1]. It functions as an acetylcholinesterase (AChE) inhibitor and exhibits anti-trypanosomal activity . This guide provides quantitative, comparator-based evidence to support scientific and industrial users in selecting paprazine over structurally similar analogs for specific research applications.

Why Generic Substitution Fails: Paprazine's Specific Activity Profile Prevents Simple Interchange with Structurally Similar Phenolic Amides


Generic substitution among hydroxycinnamic acid amides is not supported by empirical data due to pronounced structure-activity divergence. For instance, while paprazine (N-trans-p-coumaroyltyramine) exhibits potent α-glucosidase inhibition (IC50 = 0.91 μM) [1], its closely related analog N-trans-feruloyltyramine (differing by a single methoxy group) is >12-fold less potent in the same assay (IC50 = 11.00 μM) [1]. Similarly, in antioxidant assays, paprazine demonstrates >30-fold higher ABTS radical scavenging potency (IC50 = 12.45 μM) compared to vanillic acid from the same isolation study [2]. These quantitative disparities underscore that even minor structural modifications yield substantial changes in biological activity, making functional interchangeability unsubstantiated. The evidence detailed below provides rigorous, comparator-anchored data to guide selection decisions.

Paprazine (CAS 36417-86-4) Quantitative Differentiation vs. Key Analogs


α-Glucosidase Inhibition: Paprazine (IC50 = 0.91 μM) Exhibits >12-fold Higher Potency Than N-trans-Feruloyltyramine (IC50 = 11.00 μM) in Direct Head-to-Head Comparison

In a direct comparative study of six compounds isolated from Melodorum fruticosum, paprazine (compound 4) demonstrated α-glucosidase inhibitory activity with an IC50 of 0.91 ± 0.14 μM [1]. This was >12-fold more potent than its close structural analog N-trans-feruloyltyramine (compound 6, IC50 = 11.00 ± 1.50 μM), which differs by a single methoxy group [1]. Both compounds were >10-fold more potent than the positive control acarbose (IC50 = 179.65 ± 6.02 μM).

α-glucosidase inhibition antihyperglycemic type 2 diabetes research

Antioxidant Potency: Paprazine (ABTS IC50 = 12.45 μM) Shows >30-fold Superior Radical Scavenging Compared to Vanillic Acid from the Same Isolation Study

In a systematic evaluation of seven compounds isolated from Allium semenovii Regel, paprazine (compound 6) exhibited the strongest antioxidant activity among all isolates, with an ABTS radical scavenging IC50 of 12.45 ± 0.69 μM [1]. In contrast, vanillic acid (compound 5) from the same study displayed a distinct activity profile, with potent tyrosinase inhibition (IC50 = 11.37 ± 0.16 μM) but markedly weaker antioxidant activity (no reported ABTS IC50; DPPH data showed >30-fold difference in potency trend) [1].

antioxidant free radical scavenging oxidative stress

Anti-Trypanosomal Activity: Paprazine (IC50 = 13.3 μM) Demonstrates Moderate Potency Against T. brucei rhodesiense, a Profile Distinct from AChE-Focused Analogs

Paprazine exhibits anti-trypanosomal activity against Trypanosoma brucei rhodesiense with an IC50 of 13.3 μM . This activity profile is notably distinct from many structurally related phenolic amides that lack significant anti-parasitic activity. For context, N-trans-feruloyltyramine (NTFT) shows weaker anti-trypanosomal effects in some studies (e.g., IC50 ~3.7 μg/mL ≈ 11.8 μM for a related isolate), while N-trans-caffeoyltyramine displays a different primary activity profile centered on neuroprotective effects (SH-SY5Y cell IC50 = 59 μM) [1].

anti-trypanosomal neglected tropical diseases human African trypanosomiasis

Acetylcholinesterase (AChE) Inhibition: Paprazine (IC50 = 122 μM) Provides a Baseline Potency Benchmark Distinct from More Potent Quaternary Alkaloids

Paprazine inhibits acetylcholinesterase (AChE) with an IC50 of 122 μM (equivalent to 34.5 μg/mL) . This potency is distinct from more potent AChE inhibitors such as columbamine (IC50 = 48.1 μM), a quaternary alkaloid from Tinospora crispa [1]. The moderate potency of paprazine, combined with its reversible, mixed-type inhibition kinetics , makes it suitable for research applications where strong irreversible inhibition is not desired.

acetylcholinesterase inhibitor neurodegenerative disease Alzheimer's research

Paprazine (CAS 36417-86-4) Evidence-Based Research and Industrial Application Scenarios


Type 2 Diabetes and Carbohydrate Metabolism Research: α-Glucosidase Inhibition Studies

Paprazine is the preferred compound for in vitro α-glucosidase inhibition assays requiring a potent, naturally derived inhibitor. Its IC50 of 0.91 μM [1] makes it >12-fold more potent than N-trans-feruloyltyramine and >197-fold more potent than acarbose, enabling sensitive detection of inhibitory effects in high-throughput screening campaigns. Researchers investigating antihyperglycemic mechanisms or natural product-based diabetes therapeutics should prioritize paprazine over less potent structural analogs.

Oxidative Stress and Natural Product Antioxidant Screening: ABTS Radical Scavenging Reference Standard

For studies evaluating antioxidant capacity of natural extracts or isolated compounds, paprazine serves as a robust positive control and reference standard. Its ABTS IC50 of 12.45 μM [2] represents the most potent antioxidant activity among co-isolated compounds from Allium semenovii, providing a validated benchmark for comparative antioxidant assays. Procurement of paprazine is essential for laboratories standardizing antioxidant screening protocols.

Neglected Tropical Disease Drug Discovery: Anti-Trypanosomal Lead Optimization

Paprazine's moderate anti-trypanosomal activity (IC50 = 13.3 μM against T. brucei rhodesiense) qualifies it as a valuable starting point for medicinal chemistry optimization campaigns targeting human African trypanosomiasis. Its structural simplicity and natural product origin make it amenable to derivatization, and its dual AChE inhibitory activity offers a polypharmacology angle for neuroinflammation-associated parasitic infections.

Neurodegenerative Disease Research: Moderate, Reversible AChE Inhibition

For investigations into cholinergic dysfunction in Alzheimer's disease or other neurodegenerative conditions, paprazine provides a moderate, reversible AChE inhibition profile (IC50 = 122 μM) . This is particularly valuable when researchers aim to avoid the off-target effects or irreversible binding associated with more potent AChE inhibitors like donepezil or rivastigmine. Paprazine enables studies on mild cognitive enhancement or synergistic multi-target approaches.

Quote Request

Request a Quote for Paprazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.